molecular formula C23H27FN2O5S B2412715 N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine CAS No. 957020-45-0

N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine

Cat. No.: B2412715
CAS No.: 957020-45-0
M. Wt: 462.54
InChI Key: LFPYLMHPWKBJRP-YMXDCFFPSA-N
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Description

N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine is a complex organic compound characterized by the presence of a fluorinated phenyl group, dihydroisoquinoline structure, and methionine residue. This compound’s unique structural motifs suggest its potential for various applications in medicinal chemistry, pharmaceutical research, and industrial processes.

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Typically involves 1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline and L-methionine.

  • Reaction Steps: : Initial coupling between the dihydroisoquinoline derivative and L-methionine.

  • Conditions: : The reaction generally requires the presence of a coupling agent, like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in an aprotic solvent such as dichloromethane, at a controlled temperature (room temperature or slightly elevated).

Industrial Production Methods: : The large-scale synthesis may involve optimized reaction parameters such as continuous flow chemistry to enhance yield and purity. The industrial process would also integrate purification steps including recrystallization or chromatography.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the methionine sulfur moiety, forming sulfoxide or sulfone derivatives.

  • Reduction: : Hydrogenation of the dihydroisoquinoline ring can yield tetrahydroisoquinoline derivatives.

  • Substitution: : The fluorophenyl ring might participate in nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Utilizing hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) catalyst.

  • Substitution: : Sodium methoxide (NaOMe) in methanol (MeOH).

Major Products

  • Oxidation: : Sulfoxide or sulfone analogs.

  • Reduction: : Tetrahydroisoquinoline derivatives.

  • Substitution: : Substituted fluorophenyl derivatives.

Scientific Research Applications

This compound plays a significant role in:

  • Chemistry: : Serving as a versatile synthetic intermediate for constructing complex molecules.

  • Biology: : Potentially acting as a biochemical probe to study protein interactions and enzymatic mechanisms.

  • Medicine: : Investigated for its pharmacological properties, possibly as a prodrug or active pharmaceutical ingredient (API).

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound’s mechanism is thought to involve:

  • Molecular Targets: : Binding to specific enzymes or receptors due to its structural affinity.

  • Pathways: : Modulation of biochemical pathways involving methionine metabolism or isoquinoline interaction sites.

Similar Compounds

  • N-{[1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine: .

  • N-{[1-(4-methylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine: .

Uniqueness

  • Fluorine Atom: : The fluorinated variant might exhibit distinct pharmacokinetic properties, such as improved metabolic stability and membrane permeability.

  • Versatility: : The combination of fluorophenyl and methionine moieties offers unique reactivity patterns and biological interactions.

There you have it! A deep dive into the fascinating world of N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine. Hope you enjoyed the tour!

Properties

IUPAC Name

(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O5S/c1-30-19-12-15-8-10-26(23(29)25-18(22(27)28)9-11-32-3)21(17(15)13-20(19)31-2)14-4-6-16(24)7-5-14/h4-7,12-13,18,21H,8-11H2,1-3H3,(H,25,29)(H,27,28)/t18-,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPYLMHPWKBJRP-YMXDCFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)NC(CCSC)C(=O)O)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)N[C@@H](CCSC)C(=O)O)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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